molecular formula C20H14ClFN2O B11538874 2-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11538874
M. Wt: 352.8 g/mol
InChI Key: WDVLRBGPCWFGEU-UHFFFAOYSA-N
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Description

Quinazolinone , is a heterocyclic compound with a fused quinazoline and benzene ring system. Its chemical structure consists of a quinazolinone core substituted with a chlorophenyl group at one position and a fluorophenyl group at another position. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of quinazolinones. One common method involves the condensation of anthranilic acid (2-aminobenzoic acid) with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through cyclization to form the quinazolinone ring system. For our specific compound, the reaction would be as follows:

Anthranilic acid+Aldehyde/KetoneQuinazolinone\text{Anthranilic acid} + \text{Aldehyde/Ketone} \rightarrow \text{Quinazolinone} Anthranilic acid+Aldehyde/Ketone→Quinazolinone

Industrial Production:: While quinazolinones are not typically produced on an industrial scale, they serve as valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Reactivity:: Quinazolinones participate in various chemical reactions, including:

    Oxidation: Quinazolinones can be oxidized to form quinazolinediones.

    Reduction: Reduction of the quinazolinone ring leads to dihydroquinazolines.

    Substitution: Substituents on the phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce quinazolinones.

    Substitution: Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution reactions.

Major Products:: The specific products formed depend on the substituents and reaction conditions. For our compound, reduction would yield the corresponding dihydroquinazoline.

Scientific Research Applications

Quinazolinones find applications in:

    Medicinal Chemistry: Researchers explore their potential as kinase inhibitors, antitumor agents, and anti-inflammatory drugs.

    Agrochemicals: Some quinazolinone derivatives exhibit pesticidal properties.

    Material Science: Quinazolinones serve as building blocks for functional materials.

Mechanism of Action

The exact mechanism of action for our compound may vary based on its specific application. its effects likely involve interactions with cellular targets, such as enzymes or receptors. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Quinazolinones share structural similarities with other heterocyclic compounds, such as quinazolines and benzodiazepines. the unique combination of the chlorophenyl and fluorophenyl substituents in our compound sets it apart.

Similar Compounds::
  • Quinazoline
  • Benzodiazepines (e.g., diazepam)

Properties

Molecular Formula

C20H14ClFN2O

Molecular Weight

352.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H14ClFN2O/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(25)24(19)14-11-9-13(22)10-12-14/h1-12,19,23H

InChI Key

WDVLRBGPCWFGEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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